![molecular formula C20H20N2O B14303450 1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 118297-05-5](/img/structure/B14303450.png)
1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one is a chemical compound known for its unique structure and properties It is a hydrazone derivative of naphthalen-2(1H)-one, featuring a tert-butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of naphthalen-2(1H)-one with 4-tert-butylphenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of naphthalen-2(1H)-one oxides.
Reduction: Conversion to naphthalen-2(1H)-one amines.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学的研究の応用
1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, further influencing its biological effects.
類似化合物との比較
Similar Compounds
- 1-[2-(4-Methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Ethylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Isopropylphenyl)hydrazinylidene]naphthalen-2(1H)-one
Uniqueness
1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance the compound’s selectivity and potency in various applications, making it distinct from its analogs.
特性
CAS番号 |
118297-05-5 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC名 |
1-[(4-tert-butylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H20N2O/c1-20(2,3)15-9-11-16(12-10-15)21-22-19-17-7-5-4-6-14(17)8-13-18(19)23/h4-13,23H,1-3H3 |
InChIキー |
SKAVALVPULFGDV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
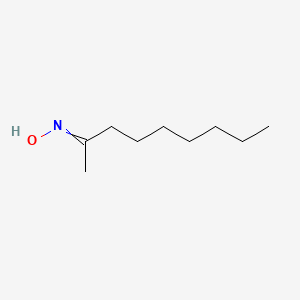
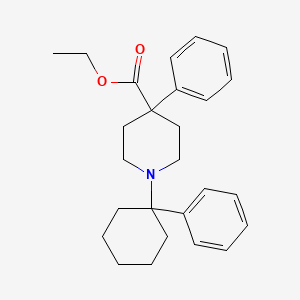
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

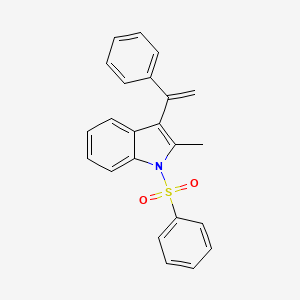
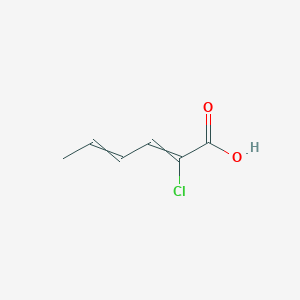
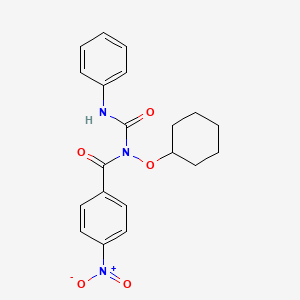
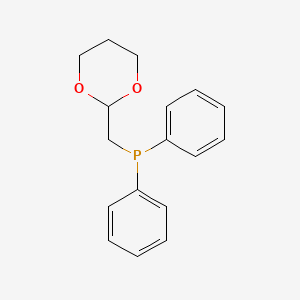
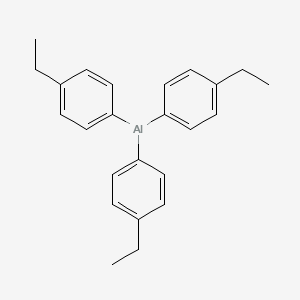
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
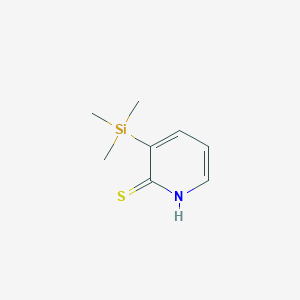
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
